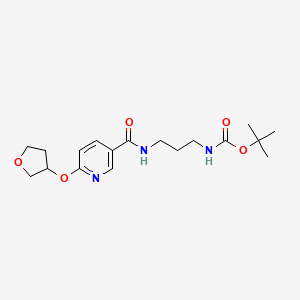
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate, also known as THP-TBC or TBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBC is a carbamate derivative that is synthesized by the reaction of tert-butyl chloroformate, 3-aminopropyltriethoxysilane, and 3-(6-hydroxynicotinamido)propyltriethoxysilane.
Mécanisme D'action
TBC exerts its biological effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. This process of deacetylation leads to the repression of gene expression. TBC inhibits the activity of HDACs by binding to the active site of the enzyme, thereby preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation and gene expression.
Biochemical and Physiological Effects:
TBC has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TBC has also been shown to inhibit the migration and invasion of cancer cells. In addition, TBC has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. TBC has also been shown to reduce the deposition of extracellular matrix proteins, which are involved in the development of fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
TBC has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in gene expression and regulation. TBC is also relatively stable and can be easily synthesized in large quantities. However, TBC also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile have not been fully characterized. In addition, TBC has not been extensively studied in vivo, and its efficacy in animal models of disease is not well established.
Orientations Futures
There are several future directions for the study of TBC. One potential direction is the development of TBC-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the characterization of the pharmacokinetics and toxicity profile of TBC. This will be important for the development of TBC as a therapeutic agent. In addition, further studies are needed to investigate the efficacy of TBC in animal models of disease. Finally, the development of new synthetic methods for TBC may lead to the discovery of new analogs with improved biological activity and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of TBC involves the reaction of tert-butyl chloroformate, 3-aminopropyltriethoxysilane, and 3-(6-hydroxynicotinamido)propyltriethoxysilane. The reaction is carried out in anhydrous dichloromethane at 0°C for 24 hours. The resulting product is purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the eluent.
Applications De Recherche Scientifique
TBC has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. TBC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. This makes TBC a potential candidate for the development of HDAC inhibitors for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDJJGVCXVHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

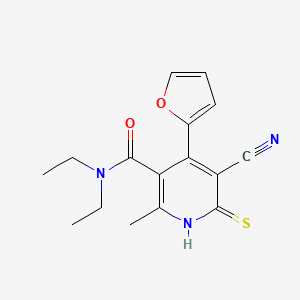
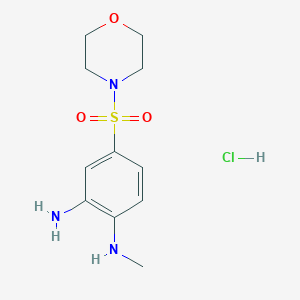
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)
![1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2996341.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)
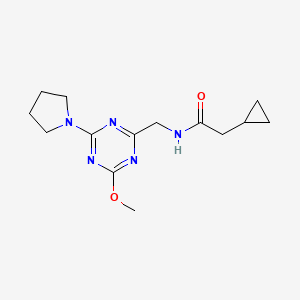
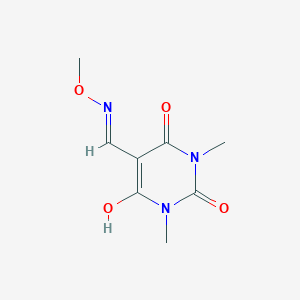
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996349.png)

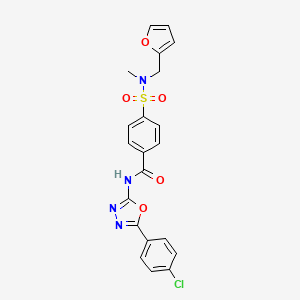
![2-Chloro-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B2996353.png)

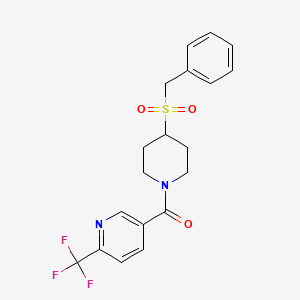
![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)